molecular formula C20H28N2O4 B2484747 1-N-Cbz-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine CAS No. 880462-11-3

1-N-Cbz-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine

Cat. No.: B2484747
CAS No.: 880462-11-3
M. Wt: 360.454
InChI Key: LNHYCDHCOJQRND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-N-Cbz-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine is a complex organic compound with the molecular formula C20H28N2O4. It is characterized by the presence of a piperidine ring substituted with a benzyl carbamate (Cbz) group and a spirocyclic structure containing both oxygen and nitrogen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .

Scientific Research Applications

1-N-Cbz-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine has several scientific research applications, including:

Preparation Methods

The synthesis of 1-N-Cbz-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-N-Cbz-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the piperidine ring or the spirocyclic structure.

Mechanism of Action

The mechanism of action of 1-N-Cbz-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The spirocyclic structure and the Cbz group may play a role in modulating the compound’s binding affinity and selectivity towards these targets. Further research is needed to elucidate the precise pathways and molecular interactions involved .

Comparison with Similar Compounds

1-N-Cbz-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a spirocyclic structure with a piperidine ring and a Cbz group, which provides a unique scaffold for the development of new chemical entities with potential biological activities.

Properties

IUPAC Name

benzyl 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4/c23-19(24-16-17-4-2-1-3-5-17)22-10-6-18(7-11-22)21-12-8-20(9-13-21)25-14-15-26-20/h1-5,18H,6-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHYCDHCOJQRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC3(CC2)OCCO3)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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